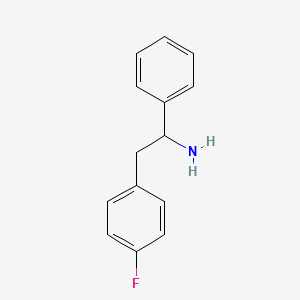

2-(4-Fluorophenyl)-1-phenylethan-1-amine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Novel Materials for OLEDs

The development of new bipolar fluorophores for organic light-emitting diodes (OLEDs) has been a significant area of application. For instance, a derivative incorporating electron-withdrawing and electron-donating groups based on an indirect linkage has shown promising results in improving OLED performance. This material, designed to enhance violet-blue emission and thermal stability, demonstrates balanced carrier mobility and impressive external quantum efficiency in non-doped OLEDs. Furthermore, its high triplet energy makes it an excellent host for phosphorescent OLEDs, achieving high efficiency with low roll-off at elevated brightness levels (Liu et al., 2016).

Anion Exchange Polymer Electrolytes

Another notable application is in the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through activated fluorophenyl-amine reactions. This method offers precise control over cation functionality, enabling the direct integration of guanidinium into stable phenyl rings, which is crucial for developing high-performance polymer electrolytes (Kim et al., 2011).

Curing Systems in Polymer Chemistry

The reactivity and mechanism of amine curing systems with benzoxazine monomers have also been extensively studied. Amines like m-phenylenediamine among others have shown to rapidly cure with benzoxazine monomers, enhancing the material properties of thermosetting resins. This research aids in improving the chemical structure, material properties, and processability of these resins (Sun et al., 2015).

Photophysical Studies

In the realm of photophysical properties, studies on borondipyrromethene (BODIPY) analogues have provided insights into how the introduction of different substituents affects fluorescence quantum yields and lifetimes. These findings are crucial for designing efficient fluorophores for bioimaging and sensing applications (Qin et al., 2005).

Security Ink Applications

Research into novel V-shaped molecules and their line-shaped isomers for multi-stimuli responsive materials has led to applications in security inks. These materials exhibit reversible color changes under mechanical force or pH stimuli, making them potential candidates for anti-counterfeiting measures (Lu & Xia, 2016).

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-1-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9,14H,10,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQDRYHDTUWMNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-1-phenylethan-1-amine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-ethoxyphenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2872180.png)

![2-(4-chlorophenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2872183.png)

![(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B2872184.png)

![N-(2,3-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2872195.png)

![1-Benzothiophen-2-yl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2872202.png)